3-(3,5-Dimethylbenzenesulfonyl)-6-fluoro-7-(4-methylpiperazin-1-yl)-1-propyl-1,4-dihydroquinolin-4-one
Description
This compound belongs to the 1,4-dihydroquinolin-4-one class, characterized by a bicyclic core with substituents influencing its physicochemical and biological properties. Key structural features include:
- Position 3: A 3,5-dimethylbenzenesulfonyl group, which enhances electron-withdrawing effects and may improve target binding via hydrophobic interactions.
- Position 6: A fluorine atom, common in pharmaceuticals for its ability to modulate bioavailability and metabolic stability.
- Position 1: A propyl chain, which increases lipophilicity compared to shorter alkyl or cyclopropyl substituents.
Properties
IUPAC Name |
3-(3,5-dimethylphenyl)sulfonyl-6-fluoro-7-(4-methylpiperazin-1-yl)-1-propylquinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30FN3O3S/c1-5-6-29-16-24(33(31,32)19-12-17(2)11-18(3)13-19)25(30)20-14-21(26)23(15-22(20)29)28-9-7-27(4)8-10-28/h11-16H,5-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJSRDEXYSLQLAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C)F)S(=O)(=O)C4=CC(=CC(=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(3,5-Dimethylbenzenesulfonyl)-6-fluoro-7-(4-methylpiperazin-1-yl)-1-propyl-1,4-dihydroquinolin-4-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : C₂₁H₂₃F N₂O₂S
- Molecular Weight : 373.49 g/mol
The compound features a quinoline core substituted with various functional groups that may influence its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The presence of the piperazine moiety suggests potential interactions with neurotransmitter receptors, while the sulfonyl and fluorine groups may enhance its pharmacokinetic properties.
Antimicrobial Activity
Research indicates that derivatives of quinoline compounds often exhibit antimicrobial properties. The specific compound under review has not been extensively studied for antimicrobial effects; however, related structures have shown efficacy against various bacterial strains. For example, quinoline derivatives have been documented to inhibit bacterial growth by interfering with DNA gyrase and topoisomerase enzymes.
Anticancer Activity
Quinoline derivatives are also recognized for their anticancer potential. Studies on similar compounds reveal mechanisms such as apoptosis induction in cancer cells and inhibition of cell proliferation. The sulfonamide group may contribute to this activity by modulating enzyme functions involved in tumor progression.
Neuropharmacological Effects
Given the presence of the piperazine ring, this compound may exhibit neuropharmacological effects. Compounds with similar structures have been studied for their ability to act as serotonin receptor antagonists or agonists, which could influence mood and anxiety levels.
Research Findings and Case Studies
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The table below highlights critical structural differences and hypothesized impacts on properties:
Key Insights from Substituent Analysis
- Piperazine derivatives are also common in CNS drugs due to blood-brain barrier permeability. Morpholine-containing analogs (e.g., ) may exhibit lower basicity, affecting pH-dependent solubility and protein binding.
1-Position Alkyl Chains :
- 6-Position Fluorine: Fluorine’s electronegativity and small size are conserved across analogs, suggesting a critical role in maintaining the quinolinone’s planar conformation and metabolic resistance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
